N-(2-Hydroxybenzoyl)pyrrolidine

描述

Structural Characterization of N-(2-Hydroxybenzoyl)pyrrolidine

Molecular Architecture and Stereochemical Features

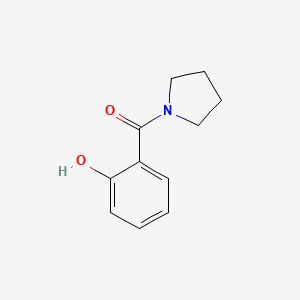

This compound (C₁₁H₁₃NO₂) consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked to a 2-hydroxybenzoyl moiety. The molecular structure features a planar aromatic ring substituted with a hydroxyl group at the ortho position, connected via a carbonyl group to the pyrrolidine nitrogen (Figure 1). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₃NO₂ | |

| Molecular weight | 191.23 g/mol | |

| SMILES notation | O=C(N1CCCC1)c2ccccc2O | |

| InChI key | LELBEJMWNJWJDG-UHFFFAOYSA-N |

The absence of chiral centers in the molecule simplifies its stereochemical profile. However, the pyrrolidine ring exhibits conformational flexibility, adopting envelope or twist conformations depending on intermolecular interactions . Intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carbonyl oxygen (C=O) is sterically hindered due to the ortho substitution, potentially favoring intermolecular interactions in crystalline states .

Comparative Analysis with Related Pyrrolidine Derivatives

This compound belongs to a broader class of N-acylated pyrrolidine derivatives, which are widely studied for their bioactive properties . Key structural comparisons include:

- Substituent Effects : Unlike pyrrolidine-2,5-diones (e.g., succinimides), which feature two carbonyl groups, this compound retains a single acyl group, reducing electron-withdrawing effects and enhancing nucleophilic reactivity at the nitrogen .

- Aromatic vs. Aliphatic Linkages : Compared to N-alkylpyrrolidines, the 2-hydroxybenzoyl group introduces π-π stacking capabilities and hydrogen-bonding sites, influencing solubility and crystallinity .

- Biological Relevance : While many pyrrolidine derivatives (e.g., polyhydroxylated analogs) exhibit glycosidase inhibition, the hydroxybenzoyl moiety in this compound may confer antioxidant or metal-chelating properties, though specific studies are limited .

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this compound remain sparse, but insights can be inferred from related structures:

- Packing Interactions : In analogous compounds (e.g., 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one), intramolecular O–H⋯N hydrogen bonds stabilize the pyrrolidine ring in an envelope conformation, while intermolecular C–H⋯O and π-π interactions dominate crystal packing .

- Conformational Flexibility : The pyrrolidine ring’s puckering (Δ = 0.2–0.5 Å) and torsional angles (N–C–C–C ≈ 10–15°) are influenced by steric effects from the benzoyl group, as observed in molecular dynamics simulations of similar systems .

- Thermal Parameters : Melting points (118–124°C) suggest moderate crystalline stability, consistent with weak van der Waals forces and absence of strong ionic interactions .

Table 1: Comparative Crystallographic Parameters of Pyrrolidine Derivatives

属性

IUPAC Name |

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBEJMWNJWJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279923 | |

| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98841-68-0 | |

| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxybenzoyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation via Acylation of Pyrrolidine with 2-Hydroxybenzoyl Chloride

One classical approach is the direct acylation of pyrrolidine using 2-hydroxybenzoyl chloride as the acylating agent. This method typically involves:

- Reagents and Conditions: Pyrrolidine is reacted with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.

- Solvent: Common solvents include dichloromethane or tetrahydrofuran (THF).

- Temperature: The reaction is generally performed at low temperatures (0–5 °C) to control the reaction rate and selectivity.

- Workup: After completion, the reaction mixture is quenched with water, and the product is extracted and purified by column chromatography.

This method yields N-(2-Hydroxybenzoyl)pyrrolidine with good purity and yield. The presence of the hydroxyl group ortho to the acyl chloride requires careful control to prevent side reactions.

Synthesis via Coupling of Pyrrolidine with Salicylaldehyde Derivatives

An alternative synthetic route involves the use of salicylaldehyde derivatives as starting materials, which are converted into the corresponding 2-hydroxybenzoyl intermediates that subsequently react with pyrrolidine.

Step 1: Synthesis of salicylaldehyde derivatives is achieved by the formylation of phenol using paraformaldehyde and magnesium chloride in acetonitrile with triethylamine as base, heated at 125 °C for 12 hours. The crude product is purified by flash chromatography to obtain pure salicylaldehyde substrates.

Step 2: Salicylaldehyde derivatives are then subjected to oxidative or catalytic transformations to form 2-hydroxybenzoyl intermediates suitable for amide bond formation.

Step 3: The coupling with pyrrolidine is facilitated by catalytic systems, for example, Rhodium(III)-catalyzed C−H activation cascade reactions, which enable selective functionalization and amide formation under mild conditions.

- Catalyst: [Cp*RhCl2]2 (5 mol%)

- Oxidant: Cu(OAc)2·H2O (2 equiv.)

- Additives: 1-AdCOOH or NaOAc and HOAc depending on the reaction pathway

- Solvent: Trifluoroethanol (TFE) or dichloroethane (DCE)

- Temperature: 100 °C

- Reaction Time: 12 hours

This method provides a highly selective and efficient route to this compound derivatives with functional group tolerance and good yields.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Acylation with 2-Hydroxybenzoyl chloride | Pyrrolidine, 2-hydroxybenzoyl chloride, base, DCM | 70–85 | Simple, direct, well-established | Requires careful temperature control |

| Catalytic C−H Activation Cascade | Salicylaldehyde, N-methylmaleimide, [Cp*RhCl2]2, Cu(OAc)2, TFE, 100 °C | 60–80 | Mild conditions, selective | Requires metal catalyst and oxidant |

| Oxidative Coupling via Salicylaldehyde | Salicylaldehyde, paraformaldehyde, MgCl2, Et3N, AcOH | Variable | Versatile for functionalized derivatives | Multi-step, requires purification |

Summary of Key Experimental Conditions from Literature

| Example | Substrate(s) | Catalyst & Additives | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Salicylaldehyde + N-methylmaleimide | [Cp*RhCl2]2 (5 mol%), Cu(OAc)2 (2 equiv.), 1-AdCOOH (0.3 equiv.) | TFE | 100 | 12 | 60–70 | Under Ar atmosphere, flash chromatography |

| 2 | Salicylaldehyde + N-methylmaleimide | [Cp*RhCl2]2 (5 mol%), NaOAc (0.6 equiv.), HOAc (3 equiv.) | DCE | 100 | 12 | 65–75 | Alternative additive system |

| 3 | Phenol + paraformaldehyde | MgCl2, Et3N | CH3CN | 125 | 12 | 70–80 | Formylation step to prepare salicylaldehyde |

化学反应分析

N-(2-Hydroxybenzoyl)pyrrolidine undergoes several types of chemical reactions, including:

Electrophilic Substitution: Due to the presence of the pyrrolidine ring, the compound can undergo electrophilic substitution reactions with various electrophiles, such as alkyl halides, forming N-substituted pyrrolidines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Condensation Reactions: this compound can participate in condensation reactions with aldehydes and ketones, forming imines and other condensation products.

科学研究应用

Chemistry

- Building Block for Synthesis : N-(2-Hydroxybenzoyl)pyrrolidine serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as condensation and oxidation-reduction processes.

- Reagent in Organic Reactions : The compound acts as a reagent in numerous organic reactions, facilitating the formation of imines and other condensation products when reacted with aldehydes and ketones.

Biological Applications

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its biological effects and therapeutic potentials.

- Therapeutic Investigations : Ongoing studies are exploring the compound's potential therapeutic applications in treating various diseases, including its role as an antibacterial agent against multidrug-resistant strains of bacteria like Pseudomonas aeruginosa through its derivatives .

Medicinal Chemistry

- Antibacterial Properties : The compound has been investigated for its antibacterial properties, particularly against Gram-negative bacteria. Its derivatives have shown promise as inhibitors of essential bacterial proteins, making them valuable in drug discovery efforts targeting resistant strains .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cells while preserving non-cancerous cells, highlighting its potential for cancer treatment .

Case Studies and Research Findings

- Antibacterial Activity : A study identified pyrrolidine derivatives as novel inhibitors of PBP3 in Pseudomonas aeruginosa, showcasing their potential as new scaffolds for antibacterial drug development . The findings emphasized the importance of structural features such as hydroxyl groups in enhancing inhibitory activity.

- Cytotoxicity Assays : Research involving novel spiropyrrolidine heterocycles demonstrated significant apoptotic activity against cancer cell lines while protecting non-cancerous cells from toxicity. This dual effect suggests a promising therapeutic profile for compounds derived from this compound .

- Synthesis Advances : Recent advancements in asymmetric synthesis techniques have improved the efficiency of producing pyrrolidine-based compounds. These methods enhance yields and enantiomeric selectivity, paving the way for more effective therapeutic agents derived from this compound .

作用机制

The mechanism of action of N-(2-Hydroxybenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a nucleophile, participating in various biochemical reactions. The salicyloyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

相似化合物的比较

Substituent Effects on the Aromatic Ring

N-(2-Methoxybenzoyl)pyrrolidine

- Structure : The 2-hydroxy group is replaced with a methoxy (–OCH₃) group.

- Impact : Methoxy substitution reduces hydrogen-bonding capacity and alters electronic properties. This may decrease catalytic efficiency in copper-mediated reactions compared to the hydroxy analog due to weaker metal coordination .

N-(2-Chlorobenzoyl)pyrrolidine

- Structure : Contains a chloro (–Cl) substituent at the benzoyl ring’s ortho position.

- However, steric hindrance and reduced chelation ability limit its utility in catalysis compared to the hydroxy variant .

N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

- Structure : Incorporates a benzyl group on the pyrrolidine ring and a benzoylphenyl substituent.

- Molecular Weight : 384.48 g/mol (vs. 207.23 g/mol for N-(2-Hydroxybenzoyl)pyrrolidine) .

- Applications : This bulkier derivative is studied for chiral induction in asymmetric synthesis but lacks catalytic applications in cross-coupling reactions due to steric constraints .

Modifications on the Pyrrolidine Ring

Poly[(N-acryloyl)pyrrolidine] (pAP)

- Structure : Pyrrolidine nitrogen is functionalized with an acryloyl group, forming a polymer backbone.

- Applications : Used in thermoresponsive biomedical polymers (e.g., drug delivery) due to lower critical solution temperature (LCST) behavior, contrasting sharply with the small-molecule catalytic role of this compound .

Pyrrolidine Carboxamides (e.g., (2S,4R)-4-(tert-butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide)

- Structure : Features carboxamide and siloxy groups on the pyrrolidine ring.

- Applications : These derivatives are intermediates in synthesizing enantiopure pyridine analogs for pharmaceutical research, requiring specialized reagents (e.g., HATU) and chromatographic purification . Their synthetic complexity contrasts with the straightforward preparation of this compound .

Pyrphos [(R,R)-3,4-bis(diphenylphosphino)pyrrolidine]

- Structure : Chiral diphosphine ligand with two phenylphosphine groups.

- Applications : Achieves 97% enantioselectivity in asymmetric hydrogenation of α-acetamidocinnamic acid, outperforming this compound in enantiocontrol but requiring Rh-based catalysts .

Electronic and Conformational Comparisons

- N-Arylpyrrolidines (e.g., N-(2-tolyl)pyrrolidine): Substituents like methyl or ethyl on the aryl ring increase steric bulk, leading to non-planar conformations and broadened photoelectron spectra . Ionization potentials (IPs) vary with substitution: N-(2,6-xylyl)pyrrolidine shows higher IP than N-phenylpyrrolidine due to electron-donating methyl groups .

生物活性

N-(2-Hydroxybenzoyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a hydroxybenzoyl group. Its structural complexity allows for various interactions within biological systems, making it a subject of research in pharmacology.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The pyrrolidine ring can act as a nucleophile, while the salicyloyl group can modulate enzyme activity, leading to various biological effects.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. For instance, derivatives of pyrrolidine have been reported to achieve significant inhibition rates against mushroom tyrosinase .

- Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, although specific data on this compound is limited .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against E. coli and Staphylococcus aureus. The compound demonstrated notable inhibition with an IC50 value comparable to standard antibiotics .

- Tyrosinase Inhibition : In a recent investigation, this compound derivatives exhibited high inhibition rates on tyrosinase activity, with IC50 values lower than those of established inhibitors .

Data Table

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Tyrosinase Inhibition | 2.23 ± 0.44 | |

| Antimicrobial Activity (E. coli) | 31.25 | |

| Antimicrobial Activity (S. aureus) | 27 |

Applications in Medicine

The potential therapeutic applications of this compound are vast:

- Dermatological Treatments : Due to its tyrosinase inhibitory activity, it may be useful in treating hyperpigmentation disorders.

- Infection Control : Its antimicrobial properties indicate a potential role in developing new antibiotics or antiseptics.

- Inflammatory Diseases : If further validated, its anti-inflammatory effects could lead to applications in treating chronic inflammatory conditions.

常见问题

Q. How should researchers design experiments to assess the hydrolytic stability of N-(2-hydroxybenzoyl)pyrrolidine in aqueous media?

- Answer : Conduct accelerated stability studies at varying pH (1–12) and temperatures (25–60°C). Monitor degradation via HPLC and characterize products using LC-MS. SNAC derivatives, for instance, degrade via amide hydrolysis under acidic conditions, requiring pH-controlled formulations .

Data Interpretation and Reporting

Q. Q. How can researchers address conflicting bioactivity data for N-(2-hydroxybenzoyl)pyrrolidine analogs across studies?

Q. Q. What statistical frameworks are appropriate for analyzing dose-response relationships in N-(2-hydroxybenzoyl)pyrrolidine studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。